molecular formula C28H27N3O4S2 B11544402 N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-butoxybenzamide

N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-butoxybenzamide

Cat. No.: B11544402
M. Wt: 533.7 g/mol
InChI Key: CZIABBYAOYPMLA-UHFFFAOYSA-N
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Description

N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-BUTOXYBENZAMIDE is a complex organic compound that features a benzothiazole core, which is a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-BUTOXYBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Sulfanyl Group: The benzothiazole core is then functionalized with a sulfanyl group through a nucleophilic substitution reaction.

    Attachment of the Carbamoyl Group:

    Final Coupling with 4-Butoxybenzamide: The final step is the coupling of the intermediate with 4-butoxybenzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-BUTOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, such as enzyme inhibition or protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-BUTOXYBENZAMIDE involves its interaction with specific molecular targets. The benzothiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The carbamoyl and sulfanyl groups may enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ACETYLPHENYL)-4-METHYLBENZENESULFONAMIDE
  • N-(3-ACETYLPHENYL)-4-METHYLBENZENESULFONAMIDE
  • 1-TOSYL-1H-IMIDAZOLE
  • 4-METHYL-N-(PYRIDIN-4-YL)BENZENESULFONAMIDE
  • 1-ETHYL-4-TOSYLPIPERAZINE

Uniqueness

N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-BUTOXYBENZAMIDE is unique due to its combination of a benzothiazole core with a carbamoyl and sulfanyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C28H27N3O4S2

Molecular Weight

533.7 g/mol

IUPAC Name

N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-butoxybenzamide

InChI

InChI=1S/C28H27N3O4S2/c1-3-4-15-35-23-12-7-20(8-13-23)27(34)30-22-11-14-24-25(16-22)37-28(31-24)36-17-26(33)29-21-9-5-19(6-10-21)18(2)32/h5-14,16H,3-4,15,17H2,1-2H3,(H,29,33)(H,30,34)

InChI Key

CZIABBYAOYPMLA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=C(C=C4)C(=O)C

Origin of Product

United States

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